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molecular formula C18H20N2O3 B8530496 4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid CAS No. 503040-69-5

4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid

Cat. No. B8530496
M. Wt: 312.4 g/mol
InChI Key: FZJJWGUXRRGQIR-UHFFFAOYSA-N
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Patent
US07595343B2

Procedure details

A suspension of 4-formylbenzoic acid (2.53g; 16.8 mmol; 1 eq), 4-morpholinoaniline (3g; 16.8 mmol; 1 eq) and BU2SnCl2 (510 mg; 1.68 mmol; 0.1 eq) in dry THF (20 ml) was treated with PhSiH3 (3.31 ml; 16.8 mmol; 1 eq) at room temperature for 12 h. The reaction was filtered and the solid product was washed with MeOH. The yield of the reaction was 5.25g (99%). LRMS: calc 312.37; found: 313.2.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
16.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
BU2SnCl2
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=O.[O:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=2)[CH2:14][CH2:13]1.C1([SiH3])C=CC=CC=1>C1COCC1>[N:15]1([C:18]2[CH:19]=[CH:20][C:21]([NH:22][CH2:1][C:3]3[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=3)=[CH:23][CH:24]=2)[CH2:14][CH2:13][O:12][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
16.8 mmol
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1
Name
BU2SnCl2
Quantity
510 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.31 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid product was washed with MeOH

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NCC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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